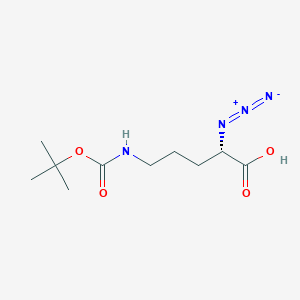
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is a specialized chemical compound used primarily in scientific research. It is a derivative of L-ornithine, an amino acid, and features both azido and Boc (tert-butoxycarbonyl) protective groups. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt typically involves multiple steps. Initially, L-ornithine is protected with a Boc group to form Nalpha-Boc-L-ornithine. This intermediate is then subjected to azidation to introduce the azido group at the delta position. The final step involves the formation of the cyclohexylammonium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced in bulk by specialized chemical companies and stored under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of L-ornithine.
Reduction Reactions: The primary product is Nalpha-Boc-L-ornithine with an amine group at the delta position.
Deprotection Reactions: The major product is L-ornithine with free amine groups.
科学研究应用
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and labeling.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are valuable in bioconjugation and molecular labeling. The azido group reacts with alkyne groups under copper-catalyzed conditions to form the triazole ring, facilitating the study of molecular interactions and pathways .
相似化合物的比较
Similar Compounds
- Nalpha-Boc-Ndelta-Azido-L-Lysine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Norleucine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Arginine cyclohexylammonium salt
Uniqueness
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is unique due to its specific combination of protective groups and the presence of the azido group at the delta position. This configuration allows for selective reactions and applications in various fields, making it a versatile tool in scientific research .
属性
CAS 编号 |
1639198-67-6; 2301169-18-4 |
|---|---|
分子式 |
C10H18N4O4 |
分子量 |
258.278 |
IUPAC 名称 |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 |
InChI 键 |
DPHZPVOCMJNGEU-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















